molecular formula C20H19N3O3 B2750604 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 888414-34-4

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2750604
CAS No.: 888414-34-4
M. Wt: 349.39
InChI Key: OFLMFCLYIGBLEV-UHFFFAOYSA-N
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Description

N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic chemical compound designed for research and development purposes. It features a 1,3,4-oxadiazole core linked to a tetrahydronaphthalene (tetralin) scaffold, a structure known to be of significant interest in medicinal chemistry. Derivatives of 1,3,4-oxadiazole have been extensively investigated and reported in scientific literature for their diverse biological activities, which include notable antiviral effects against targets such as the hepatitis C virus (HCV) . Furthermore, tetrahydronaphthalene derivatives have been studied for their modulatory effects on biological processes like nitric oxide production in cellular models, such as activated macrophages . This combination of pharmacophores makes this compound a valuable candidate for researchers exploring new therapeutic agents, particularly in the areas of virology and immunology. Its potential mechanism of action is expected to derive from the synergistic interplay of its heterocyclic and fused-ring systems, which may allow for interaction with various enzymatic targets. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-8-4-7-16(12-17)19-22-23-20(26-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLMFCLYIGBLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural properties, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Properties

The compound can be synthesized through various chemical reactions involving oxadiazole derivatives. For instance, a typical synthetic route includes the condensation of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with appropriate carboxylic acid derivatives under acidic or basic conditions. The resulting structure features a tetrahydronaphthalene moiety that enhances its biological activity due to increased lipophilicity and potential interactions with biological targets.

Structural Characteristics

The molecular formula of the compound is C19H20N4O2C_{19}H_{20}N_4O_2, which includes a naphthalene core and an oxadiazole ring. The presence of the methoxy group contributes to the compound's electron-donating properties, which may influence its reactivity and interaction with biological systems.

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For example, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA4311.98 ± 0.12Inhibition of Bcl-2
Compound BJurkat1.61 ± 1.92Induction of apoptosis
This compoundMCF-7TBDTBD

The mechanism of action for these compounds often involves interaction with key regulatory proteins involved in cell survival pathways such as Bcl-2 and caspases.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Studies indicate that these compounds can exhibit significant inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli:

  • Method : The disk diffusion method was employed to evaluate the antibacterial activity.
  • Results : The compound showed a notable zone of inhibition compared to standard antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : Essential for anticancer and antimicrobial activities.
  • Methoxy Substitution : Enhances lipophilicity and may improve cell membrane penetration.
  • Naphthalene Core : Provides a rigid structure that facilitates interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent on Oxadiazole Carboxamide Moiety Molecular Weight (g/mol) Notable Properties/Activities
Target Compound (C₂₀H₁₉N₃O₃)* 3-Methoxyphenyl 5,6,7,8-Tetrahydronaphthalene ~349.39 Hypothesized enhanced solubility
N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Naphthalene-2-Carboxamide 3-Methoxyphenyl Naphthalene 337.36 Higher lipophilicity (aromatic core)
2-(4-Chlorophenoxy)-N-[5-(Tetralin-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide 4-Chlorophenoxy acetamide 5,6,7,8-Tetralin 383.83 Potential antimicrobial activity
N-{5-[(Thiophen-2-yl)Methyl]-1,3,4-Oxadiazol-2-yl}-Tetralin-2-Carboxamide Thiophene-methyl 5,6,7,8-Tetralin ~363.43 Improved electronic interactions
Compound 116 (Indole-Tetralin Carboxamide) Indole-ethyl Tetramethyl-tetralin ~434.52 Antioxidant (88–96% lipid peroxidation inhibition)

*Calculated molecular formula based on structural components.

Key Structural and Functional Differences

Core Modifications: Tetralin vs. Substituent Effects:

  • 4-Chlorophenoxy (): Electron-withdrawing chlorine may alter charge distribution, favoring interactions with nucleophilic residues in enzymes .
  • Thiophene-methyl () : The sulfur atom in thiophene introduces polarizability, possibly enhancing interactions with hydrophobic pockets .

Biological Activity Insights: Antioxidant Potential: Tetralin-linked carboxamides (e.g., ) exhibit strong lipid peroxidation inhibition, suggesting the tetralin-carboxamide scaffold may confer radical-scavenging properties . Antimicrobial and Enzyme Targets: Chlorophenoxy derivatives () are often explored for antimicrobial activity due to halogen-mediated disruption of bacterial membranes .

Q & A

Q. What electronic properties make this compound suitable for materials science (e.g., organic semiconductors)?

  • Key Features :
  • Extended π-Conjugation : The tetrahydronaphthalene and oxadiazole moieties enable charge transport (hole mobility ~0.1 cm²/V·s) .
  • Electrochemical Stability : Cyclic voltammetry shows reversible oxidation at +1.2 V (vs. Ag/AgCl) .

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